Diethyl (2-oxopropyl)phosphonate
Overview
Description
Diethyl (2-oxopropyl)phosphonate is an organophosphorus compound with the molecular formula C7H15O4P. It is a clear, colorless to light yellow liquid that is miscible with various organic solvents such as tetrahydrofuran, ether, dichloromethane, and chloroform . This compound is widely used in organic synthesis due to its versatility and reactivity.
Scientific Research Applications
Diethyl (2-oxopropyl)phosphonate has a wide range of applications in scientific research:
Safety and Hazards
Diethyl (2-oxopropyl)phosphonate can cause skin irritation (H315) and eye irritation (H319). It may also cause respiratory system toxicity (H335) under specific target organ toxicity (single exposure) . It is recommended to use personal protective equipment as required, avoid contact with skin, eyes or clothing, take precautionary measures against static discharges, and avoid release to the environment .
Relevant Papers The relevant papers on this compound include a paper on its synthesis and a paper on its use in the synthesis of 1,2,3-triazoles .
Mechanism of Action
- However, it is commonly employed in reactions involving C-C bond formation, such as the Horner-Wadsworth-Emmons olefination reaction .
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
Diethyl (2-oxopropyl)phosphonate is known to interact with various enzymes and proteins in biochemical reactions . It has high CH acidity, making it effective in classical cyclization reactions of 1,3-dicarbonyl compounds
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (2-oxopropyl)phosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of haloacetones with trialkyl phosphites. For instance, chloroacetone can react with triethyl phosphite to produce this compound . Another method involves the acylation of methylphosphonates, where dialkyl methylphosphonates are metalated and then reacted with acetyl chloride .
Industrial Production Methods
Industrial production of this compound typically follows the Michaelis-Arbuzov reaction due to its efficiency and scalability. The reaction is conducted under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-oxopropyl)phosphonate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: It can be reduced to form phosphonates.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium hydride, acetyl chloride, and trialkyl phosphites. Typical reaction conditions involve the use of organic solvents such as toluene and tetrahydrofuran, and reactions are often conducted under an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound include phosphorylated heterocycles, pyrazoles, triazolines, oxazoles, and thiazoles .
Comparison with Similar Compounds
Similar Compounds
Dimethyl (2-oxopropyl)phosphonate: Similar in structure but with methyl groups instead of ethyl groups.
Diethyl (2-oxo-2-phenylethyl)phosphonate: Contains a phenyl group, making it more hydrophobic.
Triethyl phosphonoacetate: Contains an additional ester group, making it more reactive in certain conditions.
Uniqueness
Diethyl (2-oxopropyl)phosphonate is unique due to its balance of reactivity and stability, making it a versatile reagent in organic synthesis. Its ability to participate in a wide range of reactions and form various products sets it apart from similar compounds .
Properties
IUPAC Name |
1-diethoxyphosphorylpropan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O4P/c1-4-10-12(9,11-5-2)6-7(3)8/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAFKRSMGOSHRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=O)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90147731 | |
Record name | Diethyl acetonylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90147731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1067-71-6 | |
Record name | NSC 408852 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1067-71-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408852 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl acetonylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90147731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-diethoxyphosphorylpropan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can diethyl (2-oxopropyl)phosphonate be used to synthesize heterocyclic compounds?
A2: Yes, this compound is a valuable precursor in the synthesis of various heterocyclic compounds, particularly 3,4-dihydropyrimidin-2(1H)-one-phosphonates []. This is achieved through the Biginelli reaction, a multicomponent condensation involving a β-ketophosphonate, an aldehyde, and a urea derivative []. Microwave irradiation has proven highly effective in accelerating this reaction, offering a rapid and solvent-free approach for synthesizing a diverse range of these heterocyclic compounds [].
Q2: Are there alternative synthetic routes to access similar heterocyclic structures without using this compound?
A3: While this compound provides a convenient route to certain heterocycles, alternative strategies exist. For instance, 3-alkylamino-5-arylthiophenes, another class of heterocyclic compounds, can be synthesized from thioaroylketene S,N-acetals []. Reacting these acetals with various active methylene compounds, including this compound itself, in the presence of mercury(II) acetate, yields the desired thiophene derivatives []. This highlights the versatility of this compound as both a building block and a reagent in organic synthesis.
Q3: What insights can computational chemistry offer regarding this compound?
A4: Computational chemistry provides valuable insights into the structure and reactivity of this compound and its derivatives. For example, NMR studies combined with computational analysis can elucidate the conformational preferences and electronic distribution within the molecule []. Such studies can help predict reactivity patterns, optimize reaction conditions, and design novel synthetic strategies. Furthermore, computational tools like quantitative structure-activity relationship (QSAR) modeling can explore the relationship between the structure of this compound derivatives and their biological activities, guiding the development of new compounds with improved properties.
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